2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. The furan ring can be synthesized through the cyclization of 2-furoic acid, while the thiazole ring can be prepared via the Hantzsch thiazole synthesis. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the furan and thiazole intermediates under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted furan, thiazole, and piperazine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of bacterial enzymes, leading to cell death, or interfere with cancer cell signaling pathways, preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities
Uniqueness
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of furan, piperazine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13(16-14-15-3-9-21-14)11-18-6-4-17(5-7-18)10-12-2-1-8-20-12/h1-3,8-9H,4-7,10-11H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIAUYHCXVQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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